molecular formula C30H20N6Na2O6S2 B1143918 Fluorescent Brightener 191 CAS No. 12270-53-0

Fluorescent Brightener 191

Cat. No.: B1143918
CAS No.: 12270-53-0
M. Wt: 670.63
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Description

Systematic Nomenclature and Chemical Abstracts Service Registry Information

The compound is commercially recognized under multiple trade names and synonyms, reflecting its widespread industrial adoption. These alternative designations include Blankophor Ch, Blankophor CL, Blankophor CLE, Uvitex SFC, Phorwite CL, and Fluorescent Brightening Agent 191. The Bayer Group markets this compound under the trade name Blankophor CL, establishing it as one of the primary commercial sources. Additional synonyms documented in chemical databases include C.I. This compound and Optical Brightener 191, demonstrating the compound's recognition across different industrial sectors.

The European Community number 602-867-6 has been assigned to this compound, providing regulatory identification within European Union chemical legislation. However, notably absent from major chemical inventories, this compound is not currently listed in the European Inventory of Existing Commercial Chemical Substances, the United States Toxic Substances Control Act Inventory, or various other international chemical registries.

Molecular Formula and Weight Analysis

The molecular composition of this compound is definitively established as C30H20N6Na2O6S2, representing a complex organic structure incorporating carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur atoms. This molecular formula indicates the presence of thirty carbon atoms forming the primary organic framework, twenty hydrogen atoms, six nitrogen atoms contributing to the compound's chromophoric properties, two sodium atoms existing as counterions, six oxygen atoms, and two sulfur atoms integrated within sulfonate functional groups.

The calculated molecular weight of this compound is precisely 670.63 grams per mole. This molecular weight reflects the substantial size and complexity of the compound, consistent with its classification as a large organic molecule capable of exhibiting significant optical properties. The molecular weight determination is critical for various analytical applications, including mass spectrometric identification and quantitative analysis procedures.

Table 1: Molecular Composition Analysis of this compound

Element Number of Atoms Atomic Weight (g/mol) Total Contribution (g/mol) Percentage by Weight
Carbon 30 12.011 360.33 53.74%
Hydrogen 20 1.008 20.16 3.01%
Nitrogen 6 14.007 84.042 12.53%
Sodium 2 22.990 45.98 6.86%
Oxygen 6 15.999 95.994 14.32%
Sulfur 2 32.065 64.13 9.56%
Total 66 - 670.636 100.00%

The elemental composition reveals that carbon atoms constitute the largest proportion by weight at 53.74%, followed by oxygen at 14.32% and nitrogen at 12.53%. The presence of sulfur atoms at 9.56% by weight indicates the incorporation of sulfonate functional groups, which significantly influence the compound's solubility characteristics and ionic behavior in aqueous solutions.

Crystalline Structure and Isomeric Forms

The crystalline structure of this compound is characterized by its stilbene-based molecular architecture, which forms the foundation for its optical properties. The compound exhibits a red light purple physical appearance when in solid form, indicating specific light absorption and reflection characteristics inherent to its crystal structure. The stilbene backbone provides the essential conjugated system necessary for ultraviolet light absorption and subsequent fluorescent emission.

Information regarding specific crystalline parameters such as unit cell dimensions, space group symmetry, and lattice constants is not comprehensively documented in available literature sources. The compound's stability characteristics under various chemical conditions have been evaluated, showing excellent acid resistance and alkali resistance properties, both rated at maximum values on established stability scales. Additionally, the compound demonstrates good resistance to chlorine bleaching conditions, with a rating of 4 on a 5-point scale.

The molecular structure incorporates disodium salt formation, indicating ionic character that influences crystal packing arrangements and solubility behavior. The presence of sulfonate groups contributes to the ionic nature of the compound, affecting its crystalline organization and intermolecular interactions within the solid state.

Regarding isomeric forms, specific information about stereoisomers or constitutional isomers of this compound is not explicitly documented in current chemical literature. The stilbene backbone theoretically allows for potential geometric isomerism, though the specific isomeric configuration and any associated properties require further analytical investigation to be definitively established.

Spectroscopic Fingerprints (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Comprehensive spectroscopic characterization data for this compound is notably limited in available literature sources, representing a significant gap in the analytical documentation of this compound. The fundamental optical properties of the compound are well-established, particularly its ability to absorb ultraviolet light in the near-ultraviolet range and re-emit visible blue light, which forms the basis of its fluorescent brightening functionality.

The fluorescence mechanism operates through absorption of high-energy near-ultraviolet light, typically in the wavelength range of 360-380 nanometers, followed by emission of lower-energy visible light in the blue region of the electromagnetic spectrum. This photophysical process is characteristic of stilbene-based compounds and provides the primary analytical signature for identification and quantification purposes.

Mass spectrometric identification relies primarily on the molecular ion peak corresponding to the molecular weight of 670.63 grams per mole. The presence of sodium atoms in the molecular structure would be expected to produce characteristic fragmentation patterns and isotope distributions detectable through high-resolution mass spectrometry techniques.

Fourier Transform Infrared spectroscopic data specific to this compound is not documented in reviewed sources, though general expectations based on the molecular structure would include characteristic absorption bands for aromatic carbon-carbon stretching, nitrogen-containing functional groups, sulfonate stretching vibrations, and sodium-oxygen interactions. Similarly, Nuclear Magnetic Resonance spectroscopic parameters, including both proton and carbon-13 chemical shift assignments, are not currently available in published literature.

The absence of detailed spectroscopic fingerprint data represents an opportunity for future analytical research to establish comprehensive spectroscopic databases for this industrially significant compound. Such data would enhance identification capabilities, support quality control procedures, and facilitate mechanistic studies of the compound's optical behavior.

Table 2: Available Analytical Parameters for this compound

Analytical Method Parameter Value/Range Documentation Status
Ultraviolet-Visible Spectroscopy Absorption Maximum 360-380 nm Documented
Fluorescence Spectroscopy Emission Region Blue visible light Documented
Mass Spectrometry Molecular Ion 670.63 m/z Documented
Fourier Transform Infrared Characteristic Bands Not Available Undocumented
Nuclear Magnetic Resonance Chemical Shifts Not Available Undocumented
X-ray Crystallography Crystal Parameters Not Available Undocumented

Properties

CAS No.

12270-53-0

Molecular Formula

C30H20N6Na2O6S2

Molecular Weight

670.63

Origin of Product

United States

Preparation Methods

Sulfonation and Intermediate Synthesis

The synthesis of Fluorescent Brightener 191 begins with the preparation of key intermediates, notably 4-nitrotoluene-2-sulfonic acid (2 ) and 4,4'-dinitrostilbene-2,2'-disulfonic acid (3 ). Traditional methods for producing 2 involve sulfonation of 4-nitrotoluene (1 ) using concentrated sulfuric acid, followed by laborious separation steps to isolate the product . A modified approach simplifies this process by crystallizing 2 directly from the reaction mixture using a solvent system of acetone and benzene, achieving a 96% yield while reducing purification steps .

Subsequent oxidation of 2 to 3 historically suffered from low yields (86%) and prolonged reaction times in aqueous sodium hypochlorite. Replacing water with diethylene glycol as the solvent increases the yield to 93% and shortens the reaction duration, as the higher boiling point of diethylene glycol facilitates efficient heat transfer and reduces side reactions . This intermediate (3 ) is critical for introducing sulfonate groups into the final brightener structure, enhancing water solubility and substrate affinity.

Condensation with Cyanuric Chloride

The core structure of this compound is assembled via condensation reactions between 3 and cyanuric chloride (5 ). After reduction of the nitro groups in 3 to amines, the resultant diamine intermediate (4 ) reacts with cyanuric chloride under controlled pH (6.5–7.5) and temperature (0–5°C) to form the triazinyl backbone . This step requires precise stoichiometry to ensure selective substitution at the 2, 4, and 6 positions of the triazine ring.

Further functionalization involves coupling with aromatic amines or alcohols to introduce auxochromic groups. For example, reacting the triazinyl intermediate with aminostilbene derivatives enhances fluorescence quantum yield. The use of polar aprotic solvents like dimethylformamide (DMF) improves reaction homogeneity, while catalytic amounts of phase-transfer agents accelerate kinetics .

Purification and Stabilization

Post-synthesis purification is critical to remove unreacted starting materials and byproducts. This compound is isolated via salting-out techniques using sodium chloride, followed by recrystallization from ethanol-water mixtures. The PMC study highlights that omitting aqueous work-ups in favor of solvent-based crystallization (e.g., acetone-benzene) minimizes product loss and improves purity .

Stabilization of the brightener in liquid formulations often involves polyethylene glycol (PEG) solvents. The US5830241A patent demonstrates that PEG 300 (mean molecular weight 300) effectively reduces viscosity, enhances pumpability, and prevents phase separation even at elevated temperatures (50°C) . For instance, a formulation containing 24% brightener, 30% PEG 300, 46% water, and 0.1% polyvinyl alcohol (PVOH) remains stable for over 5 hours at 50°C, whereas PEG-free controls separate rapidly .

Formulation Design and Application

This compound is typically incorporated into paper coatings or textile finishes as a liquid dispersion. The US5830241A patent details a coating composition comprising:

  • 20% clay (Clay SPS)

  • 80% calcium carbonate (Hydrocarb 90)

  • 18% styrene/butadiene latex (Dow Latex 955)

  • 0.5% PVOH (Mowiol 4-98)

  • 0.5% carboxymethylcellulose (Finnfix 5)

  • 0.3% polycarboxylic acid dispersant (Polysalz S)

  • 0.5% melamine/formaldehyde precondensate (Protex M3M)

  • 0.2% this compound .

The brightener is added during the mixing phase at 20–80°C, with the final slurry adjusted to pH 9.5 using NaOH. Coating applications via air blades or size presses achieve uniform distribution, with drying at 90–130°C yielding papers exhibiting a whiteness increase of 12–15 ISO units compared to uncoated controls .

Solvent and Additive Optimization

The choice of solvents and additives significantly impacts brightener performance. Anhydrous formulations using PEG 300 (60–66%) and minimal water (10–16%) demonstrate superior storage stability, as evidenced by formulations in Table 3 of the US5830241A patent . Protective colloids like PVOH or carboxymethylcellulose prevent agglomeration, while sequestering agents (e.g., EDTA) mitigate interference from metal ions in hard water .

In size-press applications, aqueous solutions containing 4 g/L of brightener and 8% anionic starch (Perfectauryl A 4692) enhance surface whiteness without compromising tensile strength. The low electrolyte content of these formulations minimizes interactions with cationic additives, ensuring compatibility with modern papermaking chemistries .

Chemical Reactions Analysis

Types of Reactions: Fluorescent Brightener 191 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

Textile Industry

Fluorescent Brightener 191 is extensively used in the textile industry for whitening fabrics. Its applications include:

  • Dyeing Processes : It is employed during the dyeing of cotton and synthetic fibers to improve the whiteness of the final product. Studies have shown that using this compound can significantly increase the CIE-whiteness value of dyed fabrics, leading to brighter and more appealing textiles .
  • Laundry Products : The brightener is commonly included in detergents to enhance the appearance of washed fabrics. Its effectiveness in maintaining brightness over repeated washes is well-documented .

Case Study: Cotton Fabric Treatment

In a study involving cotton fabric treated with this compound, the CIE-whiteness value increased from 132.15 to 154.77 after dyeing at elevated temperatures, demonstrating its effectiveness in textile applications .

Paper Industry

In the paper industry, this compound is used to enhance the whiteness of paper products:

  • Coating Applications : It is incorporated into paper coatings to improve brightness and opacity. The optimal concentration for achieving desired brightness levels typically ranges from 0.01% to 1% by weight based on the white pigment used .
  • Environmental Stability : The brightener has shown high stability under various environmental conditions, including light exposure and elevated temperatures, making it suitable for long-lasting paper products .

Data Table: Performance Metrics

Application AreaConcentration RangeWhiteness ImprovementStability
Textile Dyeing0.05% - 0.6%Significant increaseHigh
Paper Coating0.01% - 1%Enhanced brightnessExcellent

Plastics Industry

This compound is also utilized in the plastics sector:

  • Color Enhancement : It masks yellowing in plastics, providing a brighter appearance that is particularly valuable in consumer products like packaging and household items .
  • Compatibility : The brightener is compatible with various plastic formulations, including PVC and EVA, enhancing their aesthetic appeal without compromising material properties .

Other Applications

Beyond textiles and paper, this compound finds applications in several other fields:

  • Cosmetics : Used in cosmetic formulations to enhance the appearance of products.
  • Paints and Coatings : Incorporated into paints to improve brightness and visual appeal.
  • Food Packaging : Employed in food packaging materials to maintain a fresh appearance .

Mechanism of Action

The mechanism by which Fluorescent Brightener 191 exerts its effects involves the absorption of ultraviolet light and the subsequent emission of visible blue lightAs the molecules return to their ground state, they release the absorbed energy as lower-energy visible light, which appears blue . This emitted light compensates for the yellowish appearance of materials, making them look whiter and brighter .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorescent brighteners are categorized based on their core structures (stilbene, coumarin, pyrazoline) and applications. Below is a detailed comparison of FB191 with structurally and functionally similar stilbene-based brighteners:

Table 1: Key Properties of FB191 and Comparable Stilbene Brighteners

Compound CAS No. Chemical Formula Molecular Weight (g/mol) Key Features Applications
FB191 12270-53-0 C₃₀H₂₀N₆Na₂O₆S₂ 670.63 High water solubility, pH stability (6–11), excellent light fastness Paper, textiles, detergents
FB85 12224-07-6 C₃₆H₃₄N₁₂Na₂O₈S₂ 868.92 Larger triazine substituents, moderate heat resistance (≤120°C) Plastics, coatings
FB86 12270-52-9 Not fully disclosed ~800 (estimated) High affinity for polyester fibers, limited solubility in acidic conditions Synthetic textiles, automotive fabrics
FB119 12270-52-9* C₃₂H₂₄N₈Na₂O₈S₂ (est.) ~750 (estimated) Enhanced UV resistance, used in high-pH detergents Laundry detergents, industrial cleaners

Note: CAS numbers for FB86 and FB119 may overlap in some sources due to reporting discrepancies .

Key Comparative Findings

Chemical Structure and Solubility: FB191 and FB85 share stilbene-triazine frameworks, but FB85’s larger molecular size (C₃₆H₃₄N₁₂Na₂O₈S₂) reduces its water solubility compared to FB191, making it less suitable for papermaking but effective in hydrophobic matrices like plastics .

Stability and Performance :

  • FB191 exhibits superior pH stability (pH 6–11) compared to FB119, which is tailored for alkaline detergents. This makes FB191 versatile across paper, textile, and detergent industries .
  • Light fastness studies (via HPLC/UV detection methods) indicate FB191 retains >90% brightness after 500 hours of UV exposure, outperforming FB85 (~75%) and FB86 (~80%) under similar conditions .

Application-Specific Efficacy :

  • In papermaking , FB191’s sulfonate groups ensure even distribution on cellulose fibers, achieving a whiteness index (CIE) of ≥160 , whereas FB119 (used in detergents) prioritizes solubility in hard water .
  • For textiles , FB86’s affinity for polyester results in a 20% higher brightness retention than FB191 on synthetic fabrics, though FB191 remains preferred for cotton blends .

Environmental and Safety Profiles: FB191 is classified as low toxicity (LD₅₀ > 5,000 mg/kg in rats), aligning with regulatory standards for detergents and cosmetics.

Biological Activity

Fluorescent Brightener 191 (FB-191), a stilbene derivative, is widely used in various industries, particularly in textiles and paper, for its ability to enhance the brightness of materials. However, its biological activity has garnered attention in the fields of toxicology and virology. This article discusses the biological effects of FB-191, focusing on its interactions with living organisms, mechanisms of action, and implications for environmental and human health.

FB-191 is classified as an optical brightener, known chemically as 4,4'-bis(2-sulfostyryl) biphenyl. It is soluble in water and exhibits strong fluorescence under UV light. The compound has a CAS number of 16090-02-1 and is characterized by its ability to absorb UV light and re-emit it as visible light, enhancing the appearance of whiteness in materials.

FB-191 has been shown to influence biological systems through several mechanisms:

  • Inhibition of Apoptosis : Research indicates that FB-191 can inhibit apoptosis in virus-infected insect cells. Specifically, studies have demonstrated that when midgut cells of insects infected with nucleopolyhedrovirus are treated with FB-191, the incidence of apoptosis remains significantly lower compared to untreated controls. This effect allows for enhanced viral replication within the host cells .
  • Enhancement of Viral Infectivity : FB-191 has been identified as a viral enhancer, lowering lethal concentration (LC50) and lethal time (LT50) values in various insect host systems. This suggests that the compound may improve the efficacy of viral biopesticides by facilitating higher rates of infection .
  • Alteration of Cell Membrane Integrity : The compound may also affect the integrity of cellular membranes. Studies suggest that FB-191 can disrupt the permeability barrier of midgut cells, which can further facilitate viral entry and replication .

Toxicological Profile

The safety profile of FB-191 has been evaluated through various studies:

  • Acute Toxicity : In animal studies, the acute oral LD50 for rats was found to be greater than 5000 mg/kg body weight (bw), indicating low toxicity upon ingestion. Dermal exposure also showed no significant systemic toxicity .
  • Chronic Toxicity : Long-term studies have established a No Observed Adverse Effect Level (NOAEL) at 1000 ppm in chronic feeding studies on rats, with no significant toxicological effects observed even at higher doses .
  • Mutagenicity : FB-191 did not exhibit mutagenic properties in bacterial tests or in assays for chromosomal aberrations, suggesting a low risk for genetic damage .

Case Study 1: Inhibition of Apoptosis in Insect Cells

In a controlled study, midgut cells from insects infected with LdMNPV were treated with varying concentrations of FB-191 (0.1 mM to 10 mM). The results indicated a marked decrease in apoptosis rates from approximately 40% to about 10% over a 120-hour period when treated with FB-191. This inhibition was crucial for maintaining viral replication within the cells .

Case Study 2: Effects on Caenorhabditis elegans

In another study examining the effects of optical brighteners on C. elegans, exposure to FB-191 resulted in reduced egg-laying capacity and altered locomotion patterns. The study measured various endpoints including lethality, body length, and reproduction rates under controlled laboratory conditions .

Data Summary

Parameter Value
Acute Oral LD50 (rats)>5000 mg/kg bw
Acute Dermal LD50 (rats)>2000 mg/kg bw
NOAEL (chronic toxicity)1000 ppm
Apoptosis Rate (untreated)~40% after 24 hours
Apoptosis Rate (treated with FB)~10% after 120 hours

Q & A

Q. What are the key photophysical properties of Fluorescent Brightener 191 (FB191) that researchers must characterize for reproducibility?

To ensure experimental reproducibility, researchers should systematically measure:

  • Absorption and emission spectra under standardized solvent conditions (e.g., pH, ionic strength) using a calibrated spectrometer .
  • Fluorescence quantum yield via comparative methods with certified reference standards (e.g., quinine sulfate) to minimize instrumental variability .
  • Photostability under controlled illumination to assess degradation kinetics . Document solvent purity, temperature, and instrument calibration parameters in supplementary materials to enable replication .

Q. How can researchers validate the purity of FB191 in experimental setups?

  • Perform high-performance liquid chromatography (HPLC) with fluorescence detection to identify impurities.
  • Compare absorption spectra with literature values; deviations >5% suggest contamination .
  • Use mass spectrometry for molecular weight confirmation and isotopic pattern analysis . For novel synthesis batches, include elemental analysis and NMR data in supporting information .

Q. What experimental controls are critical when studying FB191’s environmental interactions (e.g., with polymers or biomolecules)?

  • Include blank samples (without FB191) to account for background fluorescence.
  • Use internal standards (e.g., rhodamine B) to normalize intensity fluctuations caused by temperature or solvent effects .
  • Conduct quenching experiments (e.g., with potassium iodide) to differentiate static vs. dynamic interactions .

Q. How should researchers design a fluorescence microscopy study to track FB191 in cellular systems?

  • Optimize excitation/emission filters to match FB191’s spectral profile and minimize autofluorescence .
  • Validate cellular uptake using competitive inhibition assays (e.g., with unlabeled analogs).
  • Include viability controls (e.g., MTT assays) to confirm FB191 does not alter cell physiology .

Advanced Research Questions

Q. What methodologies resolve discrepancies in reported fluorescence quantum yields (Φ) for FB191 across studies?

  • Standardize instrument parameters : Use ASTM Guide E578-15 for fluorescence spectrometer qualification, including wavelength accuracy and detector linearity .
  • Cross-validate with multiple reference standards (e.g., fluorescein, quinine sulfate) to identify systematic errors .
  • Report uncertainty budgets (e.g., ±0.03 Φ units) incorporating instrumental, environmental, and sample preparation variability .

Q. How can researchers isolate the effects of FB191’s molecular aggregation on fluorescence intensity?

  • Perform concentration-dependent studies (e.g., 0.1–100 µM) with dynamic light scattering (DLS) to correlate aggregation states with spectral shifts .
  • Use time-resolved fluorescence to distinguish monomeric (short lifetime) vs. aggregated (long lifetime) species .
  • Model data using the Stern-Volmer equation to quantify quenching efficiency and aggregation kinetics .

Q. What strategies improve the reproducibility of FB191’s photostability data across laboratories?

  • Adopt ISO 24444:2019 guidelines for light exposure testing, specifying irradiance (W/m²) and spectral range .
  • Use actinometric controls (e.g., potassium ferrioxalate) to calibrate light sources and account for photon flux variations .
  • Share raw datasets (e.g., intensity vs. time) in open repositories to enable meta-analyses .

Q. How can computational modeling complement experimental studies of FB191’s structure-activity relationships?

  • Apply density functional theory (DFT) to predict electronic transitions and compare with experimental spectra .
  • Use molecular dynamics (MD) simulations to model solvent interactions and aggregation behavior .
  • Validate models with mutagenesis studies (if applicable) to test predicted functional group contributions .

Methodological Frameworks for Study Design

Q. Which frameworks (e.g., PICO, FINER) are suitable for formulating FB191-related research questions?

  • FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Novel (e.g., unexplored solvent systems), Ethical (e.g., safe disposal protocols), and Relevant (e.g., applications in bioimaging) .
  • PEO Framework : Define Population (e.g., polymer matrices), Exposure (e.g., FB191 concentration), and Outcomes (e.g., fluorescence intensity decay) for environmental studies .

Q. How should researchers conduct a systematic literature review on FB191’s applications?

  • Use Web of Science and Google Scholar with keywords: "this compound" AND ("spectroscopy" OR "bioimaging" OR "polymer chemistry") .
  • Screen results using PRISMA flow diagrams to exclude non-peer-reviewed sources (e.g., patents, theses) .
  • Extract data into standardized tables (e.g., solvent, Φ, detection limit) for cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.